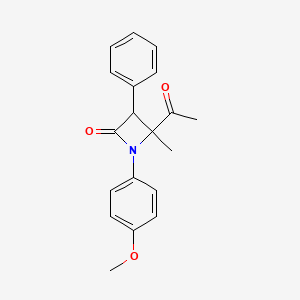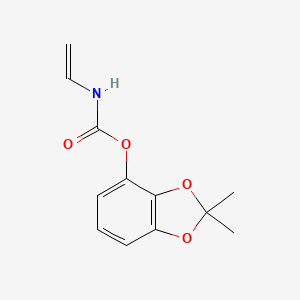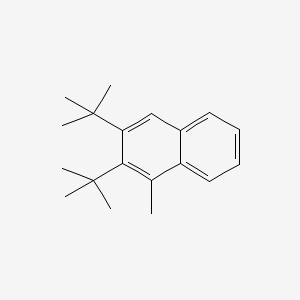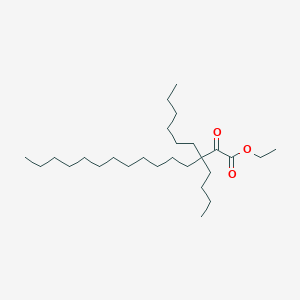![molecular formula C14H9BrClFN2O2 B14403909 N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide CAS No. 88578-47-6](/img/structure/B14403909.png)
N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 2-chloro-4-fluoroaniline under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)carbamoyl]phenylboronic acid
- N-[(4-Bromophenyl)carbamoyl]benzamide
- N-[(4-Bromophenyl)carbamoyl]-2-chlorobenzamide
Uniqueness
N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the carbamoyl group provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
88578-47-6 |
|---|---|
Molecular Formula |
C14H9BrClFN2O2 |
Molecular Weight |
371.59 g/mol |
IUPAC Name |
N-[(4-bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide |
InChI |
InChI=1S/C14H9BrClFN2O2/c15-8-1-4-10(5-2-8)18-14(21)19-13(20)11-6-3-9(17)7-12(11)16/h1-7H,(H2,18,19,20,21) |
InChI Key |
FBFPOYMPAHWMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)




silane](/img/structure/B14403893.png)

![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
